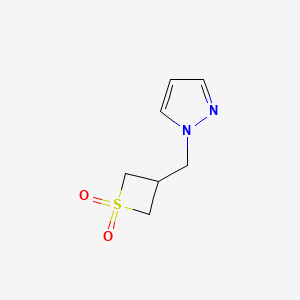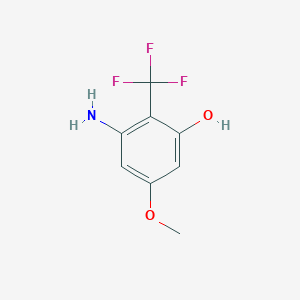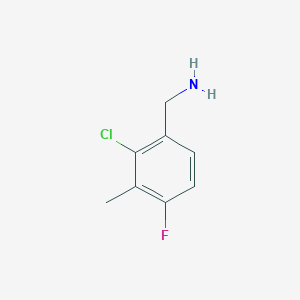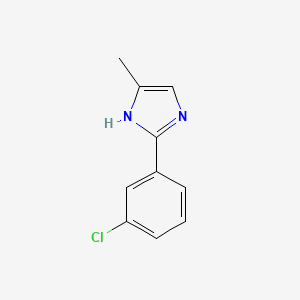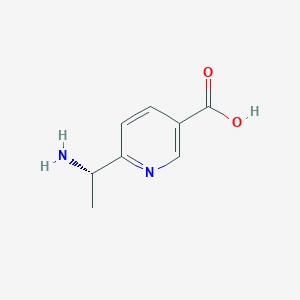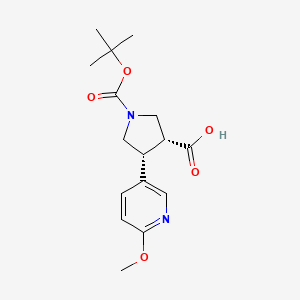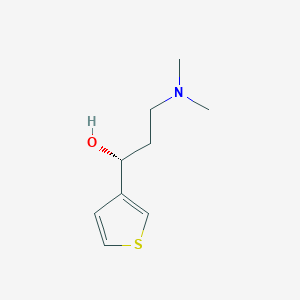
(R)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is a chiral compound that features a thiophene ring, a dimethylamino group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the desired functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Purification: The final product is purified using techniques such as chromatography to obtain the pure ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a thiophene ketone, while reduction could produce a thiophene alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-one: A ketone derivative with distinct chemical properties.
3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-amine:
Uniqueness
®-3-(Dimethylamino)-1-(thiophen-3-yl)propan-1-ol is unique due to its chiral nature and the presence of both a dimethylamino group and a thiophene ring
Propiedades
Fórmula molecular |
C9H15NOS |
|---|---|
Peso molecular |
185.29 g/mol |
Nombre IUPAC |
(1R)-3-(dimethylamino)-1-thiophen-3-ylpropan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-10(2)5-3-9(11)8-4-6-12-7-8/h4,6-7,9,11H,3,5H2,1-2H3/t9-/m1/s1 |
Clave InChI |
HKVIPLMMUMBSKB-SECBINFHSA-N |
SMILES isomérico |
CN(C)CC[C@H](C1=CSC=C1)O |
SMILES canónico |
CN(C)CCC(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
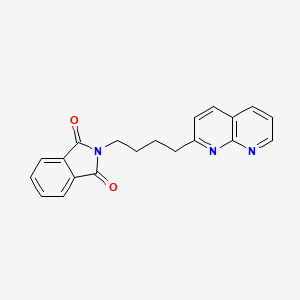

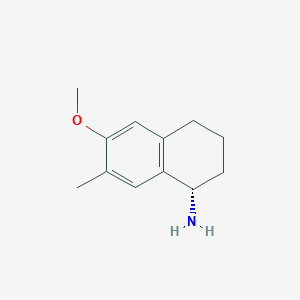
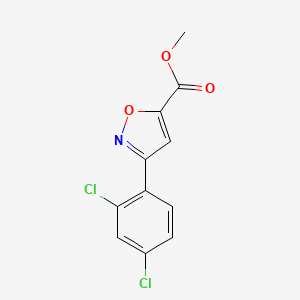
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)

